molecular formula C13H10N2O4S B278598 Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate

Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate

Katalognummer B278598
Molekulargewicht: 290.3 g/mol
InChI-Schlüssel: YJIXEGCZVPAROD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate, also known as MFCM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Wirkmechanismus

The mechanism of action of Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate is not fully understood. However, studies have suggested that Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate exerts its biological effects by inhibiting various enzymes and pathways in the body. For example, Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate can inhibit the growth of cancer cells by inducing apoptosis. Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate in lab experiments is its relatively low cost and easy synthesis. However, one of the limitations of using Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate. One direction is to further investigate its anticancer properties and potential use as a cancer treatment. Another direction is to investigate its insecticidal properties and potential use as a new insecticide. Additionally, there is a need for further studies to understand the mechanism of action of Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate and its potential side effects.
In conclusion, Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its anticancer, anti-inflammatory, and insecticidal properties make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesemethoden

The synthesis of Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate can be achieved through a multistep process. The first step involves the reaction of 3-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-furoylamine to form the amide intermediate. Finally, the amide intermediate is reacted with methyl cyanoacetate to form Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has been extensively studied for its potential applications in various fields. In the field of medicine, Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has been shown to possess anticancer properties. Studies have shown that Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In the field of agriculture, Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has been shown to possess insecticidal properties. Studies have shown that Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate can inhibit the growth and development of various insect pests, making it a potential candidate for the development of new insecticides.
In the field of material science, Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has been shown to possess photoluminescent properties. Studies have shown that Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate can emit light when exposed to ultraviolet radiation, making it a potential candidate for the development of new materials for use in optoelectronic devices.

Eigenschaften

Produktname

Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate

Molekularformel

C13H10N2O4S

Molekulargewicht

290.3 g/mol

IUPAC-Name

methyl 4-cyano-5-(furan-2-carbonylamino)-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C13H10N2O4S/c1-7-8(6-14)12(20-10(7)13(17)18-2)15-11(16)9-4-3-5-19-9/h3-5H,1-2H3,(H,15,16)

InChI-Schlüssel

YJIXEGCZVPAROD-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CO2)C(=O)OC

Kanonische SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CO2)C(=O)OC

Löslichkeit

3.7 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.